molecular formula C9H10BrClO B2734083 4-(bromomethyl)-2-chloro-1-ethoxybenzene CAS No. 1254062-93-5

4-(bromomethyl)-2-chloro-1-ethoxybenzene

Cat. No.: B2734083
CAS No.: 1254062-93-5
M. Wt: 249.53
InChI Key: GEPVISDPSFNIFB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-1-ethoxybenzene (CAS 1254062-93-5) is a valuable benzyl halide intermediate in contemporary organic synthesis, with a molecular formula of C 9 H 10 BrClO and a molecular weight of 249.53 g/mol . Its primary significance lies in its role as an alkylating agent, where the reactive benzylic bromomethyl group (-CH 2 Br) acts as a reactive electrophile, enabling efficient nucleophilic substitution reactions . This reactivity allows researchers to covalently attach the 4-chloro-3-ethoxybenzyl moiety to various nucleophiles containing oxygen, nitrogen, or sulfur atoms, facilitating the construction of more complex molecular architectures . The compound's utility is underscored by its structural characteristics, featuring a benzene ring substituted with an electron-donating ethoxy group, an electron-withdrawing chloro group, and the critical bromomethyl group . As a benzylic halide, the carbon-bromine bond is particularly susceptible to cleavage, making it an excellent substrate for S N 2 reactions and, under certain conditions, S N 1-type reactions . This scaffold is highly relevant in medicinal chemistry; for instance, related isomers are documented as key intermediates in the synthesis of pharmaceuticals, such as the anti-diabetic drug dapagliflozin, highlighting its potential in drug discovery and development . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPVISDPSFNIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254062-93-5
Record name 4-(bromomethyl)-2-chloro-1-ethoxybenzene
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Synthetic Methodologies for 4 Bromomethyl 2 Chloro 1 Ethoxybenzene

Strategies for Benzene (B151609) Ring Functionalization

The arrangement of the chloro and ethoxy groups on the benzene ring is critical to the identity of the final compound. The substituents are positioned ortho and para to the bromomethyl group, necessitating synthetic strategies that can achieve this specific substitution pattern. A common and logical approach begins with a precursor molecule, such as 3-chloro-4-methylphenol (B1346567), which already contains the chloro and methyl groups in the desired relationship.

The introduction of a chlorine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution. When starting with a precursor like p-cresol (B1678582) (4-methylphenol), the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups must be considered. Both are activating, ortho-, para-directing groups.

During the chlorination of 4-methylphenol, the hydroxyl group, being a stronger activating group, primarily directs the incoming electrophile. This leads to the substitution at the positions ortho to the hydroxyl group (positions 2 and 6). To achieve the desired 3-chloro-4-methylphenol intermediate, the chlorination is carefully controlled. The reaction often employs reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). researchgate.net The choice of solvent and catalyst can influence the ratio of ortho to para isomers. researchgate.net Various studies have focused on maximizing para-selectivity in phenol (B47542) chlorination, which underscores the importance of regiochemical control in these reactions. researchgate.net

Table 1: Regioselectivity in the Chlorination of Phenols

Catalyst System Substrate Major Product para/ortho Ratio
SO₂Cl₂ / Diphenyl Sulfide / AlCl₃ Phenol 4-chlorophenol 10.5

This table illustrates how catalyst systems can be tuned to favor specific isomers in the chlorination of phenols, a principle applicable to the synthesis of precursors for 4-(bromomethyl)-2-chloro-1-ethoxybenzene. researchgate.net

Once the precursor 3-chloro-4-methylphenol is obtained, the next step is the introduction of the ethoxy group. nih.govsigmaaldrich.comepa.gov This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an ethylating agent.

The mechanism proceeds in two main steps:

Deprotonation: The 3-chloro-4-methylphenol is treated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium 3-chloro-4-methylphenoxide.

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide or ethyl iodide) or another ethylating agent like diethyl sulfate. This is an Sₙ2 reaction where the phenoxide displaces the halide leaving group, resulting in the formation of 2-chloro-1-ethoxy-4-methylbenzene (B3031784).

The efficiency of this reaction is generally high, as it involves a reactive nucleophile and a primary alkyl halide, which is ideal for the Sₙ2 mechanism. The use of ethoxylated nonionic surfactants in various applications highlights the robustness of the ether linkage formed in such reactions.

Selective Bromomethylation of Aromatic Substrates

With the benzene ring correctly substituted to form 2-chloro-1-ethoxy-4-methylbenzene, the final key transformation is the selective bromination of the methyl group to a bromomethyl group. This step must be performed under conditions that favor side-chain halogenation over electrophilic aromatic substitution on the ring.

The most common and effective method for the selective bromination of a benzylic carbon (the carbon atom directly attached to an aromatic ring) is free-radical bromination. youtube.com This approach utilizes reagents that can generate a low concentration of bromine radicals, which are highly selective for attacking the relatively weak C-H bonds at the benzylic position.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. google.comgoogle.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although greener alternatives are now preferred due to the toxicity of CCl₄. google.comgoogle.com A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or irradiation with UV light is required to initiate the reaction.

The mechanism involves three stages:

Initiation: The initiator decomposes to form free radicals, which then react with NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-1-ethoxy-4-methylbenzene to form a stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine molecule (Br₂) or NBS to form the product, this compound, and regenerate a bromine radical.

Termination: Radicals combine to end the chain reaction.

Using elemental bromine (Br₂) with a radical initiator can also achieve side-chain bromination, but it is often less selective than using NBS and can lead to competing ring bromination. google.com

An alternative, though less common for this specific transformation, is direct bromomethylation. This electrophilic aromatic substitution reaction introduces a CH₂Br group directly onto the aromatic ring. The reaction typically involves treating the aromatic substrate (in this case, 2-chloro-1-ethoxybenzene) with formaldehyde (B43269) (or a polymer like paraformaldehyde) and hydrogen bromide (HBr), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).

However, this method is generally not suitable for substrates that already contain an alkyl group intended for bromination. The directing effects of the chloro and ethoxy groups in 2-chloro-1-ethoxybenzene would direct the incoming electrophile (the hydroxymethyl cation or its equivalent) to positions ortho and para to the ethoxy group. This would lead to a mixture of products and would not selectively produce the desired isomer from a 2-chloro-1-ethoxy-4-methylbenzene precursor.

Achieving high selectivity for monobromination at the benzylic position is crucial for obtaining a high yield of the desired product and minimizing the formation of impurities, such as the dibrominated product (4-(dibromomethyl)-2-chloro-1-ethoxybenzene) or products of ring bromination.

Several factors influence this selectivity:

Reagent Stoichiometry: Using a slight excess or a stoichiometric amount (1 equivalent) of NBS relative to the starting material (2-chloro-1-ethoxy-4-methylbenzene) is critical to prevent over-bromination.

Radical Initiator: The concentration of the radical initiator must be carefully controlled. Too much initiator can lead to a high concentration of radicals, increasing the likelihood of termination reactions and potentially side reactions.

Temperature and Solvent: The reaction is typically run at the reflux temperature of the chosen solvent to facilitate radical initiation and propagation. google.com The choice of solvent is important; non-polar solvents are preferred for radical reactions and to suppress ionic pathways that could lead to ring substitution. google.com

Exclusion of Light and Acid: For NBS brominations, it is important to control light exposure (if not used for initiation) and to scavenge any acid byproducts, as these can promote ionic side reactions.

By carefully controlling these conditions, the synthesis can be directed to selectively form this compound with high purity and yield.

Table 2: Key Reagents in the Synthesis of this compound

Compound Name IUPAC Name Role in Synthesis
p-Cresol 4-methylphenol Potential starting material
3-Chloro-4-methylphenol 3-chloro-4-methylphenol Chlorinated intermediate nih.govsigmaaldrich.comepa.gov
2-Chloro-1-ethoxy-4-methylbenzene 2-chloro-1-ethoxy-4-methylbenzene Ethoxylated intermediate
N-Bromosuccinimide 1-bromo-2,5-pyrrolidinedione Selective side-chain brominating agent google.comgoogle.com
Benzoyl Peroxide Dibenzoyl peroxide Radical initiator for bromination

Precursor Synthesis and Intermediate Transformations

The creation of the direct precursor to the target molecule, 1-chloro-2-ethoxy-4-methylbenzene, can be approached from different starting materials, primarily involving halogenated aromatics or phenolic compounds.

While specific examples are not extensively detailed in the literature for this exact molecule, a common strategy for forming chloro-ethoxy-benzene structures involves the nucleophilic substitution of a halogen on an activated aromatic ring. For instance, a precursor like 2,5-dichlorotoluene (B98588) could potentially undergo a selective nucleophilic aromatic substitution with sodium ethoxide. This reaction typically requires forcing conditions or the presence of activating groups to facilitate the displacement of a chlorine atom by the ethoxy group. The reactivity is governed by the electronic and steric environment of the halogen atoms on the precursor.

Another generalized approach involves the alkylation of a chlorophenol, where the halogenated aromatic is also a phenolic compound, as detailed in the following section.

A more direct and documented route to the key intermediate, 1-chloro-2-ethoxy-4-methylbenzene, starts from phenolic and methylbenzene precursors. The primary method is the Williamson ether synthesis, which involves the ethoxylation of a substituted phenol.

The synthesis begins with 4-chloro-3-methylphenol, which is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then reacts with an ethylating agent, such as iodoethane (B44018) or diethyl sulfate, to form the ether linkage, yielding 1-chloro-2-ethoxy-4-methylbenzene. This methylbenzene intermediate is the direct substrate for the final bromination step. The reaction selectively functionalizes the benzylic methyl group due to the stability of the resulting benzyl (B1604629) radical, which is resonance-stabilized by the aromatic ring. libretexts.orgyoutube.com

Precursor NameCAS NumberReagentIntermediate Produced
4-chloro-3-methylphenol615-74-7Iodoethane1-chloro-2-ethoxy-4-methylbenzene

Optimization of Reaction Conditions and Yield Enhancement

The final and critical step in the synthesis is the benzylic bromination of 1-chloro-2-ethoxy-4-methylbenzene. This reaction, known as the Wohl-Ziegler reaction, is a free-radical chain process that requires careful optimization of catalysts, solvents, and physical parameters to achieve high selectivity and yield. sciforum.net

The choice of brominating agent, radical initiator or catalyst, and solvent system is crucial for selectively brominating the methyl group without affecting the aromatic ring.

Brominating Agents and Initiators: N-bromosuccinimide (NBS) is the most common reagent for this transformation, as it provides a low, constant concentration of bromine, which favors the radical pathway over electrophilic aromatic substitution. libretexts.org The reaction can be initiated by thermal decomposition of radical initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemically using UV or visible light. digitellinc.comrsc.org

Catalyst Systems: Recent methodologies have employed Lewis acids, such as zirconium(IV) chloride (ZrCl₄) or iron(II) bromide (FeBr₂), to catalyze benzylic bromination. sdu.edu.cnnih.gov These catalysts can activate the brominating agent, sometimes allowing the reaction to proceed under milder conditions, such as at room temperature. sciforum.netsdu.edu.cn For example, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in the presence of a ZrCl₄ catalyst has been shown to be highly effective. nih.gov

Reaction Media: The solvent plays a significant role in reaction efficiency and selectivity. Nonpolar solvents, particularly carbon tetrachloride (CCl₄), have been traditionally used to facilitate the radical mechanism. libretexts.orgsciforum.net However, due to its toxicity, alternative solvents are preferred. Acetonitrile (B52724) has emerged as a suitable replacement. sciforum.netresearchgate.net The polarity of the solvent can influence the reaction pathway; more polar solvents may favor competing ionic reactions, such as electrophilic aromatic substitution, if the radical pathway is not efficiently initiated (e.g., in the absence of light). researchgate.net

Brominating AgentInitiator / CatalystCommon Solvent(s)Key Outcome
N-Bromosuccinimide (NBS)AIBN / HeatCarbon TetrachlorideTraditional method, good selectivity
N-Bromosuccinimide (NBS)Light (UV/Visible)Acetonitrile, DichloromethanePhotochemical initiation, avoids explosive initiators
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Zirconium(IV) chloride (ZrCl₄)DichloromethaneLewis acid catalysis, mild conditions
N-Bromosuccinimide (NBS)Iron(II) bromide (FeBr₂)Benzene, DichloromethaneIron-catalyzed, high yield and selectivity

Control of reaction temperature is vital for maximizing the yield of the desired monobrominated product and minimizing side reactions.

Temperature: When using chemical initiators like AIBN, the reaction is typically run at the reflux temperature of the solvent to ensure homolytic cleavage of the initiator and propagation of the radical chain. rsc.org However, excessively high temperatures can lead to undesired side products, including dibromination or decomposition. google.comrsc.org Photochemical methods offer an advantage by often allowing the reaction to proceed at ambient or even reduced temperatures, which can enhance selectivity. nih.gov

Pressure: Benzylic bromination reactions are almost exclusively conducted at atmospheric pressure, and pressure is not considered a significant variable for optimizing selectivity or yield in this process. google.com

Green Chemistry Approaches in Synthesis

Conventional benzylic bromination methods often rely on hazardous materials and conditions, prompting the development of more environmentally benign alternatives.

Modern green chemistry approaches focus on several key areas. A primary goal is the replacement of toxic chlorinated solvents like CCl₄ with safer alternatives such as acetonitrile or water. researchgate.netacs.org Another significant advance is the use of visible light photochemistry, which avoids the need for potentially explosive radical initiators and reduces energy consumption. digitellinc.comacs.org

Solvent-Free and Aqueous Medium Syntheses

The bromomethylation of aromatic compounds, a key reaction for synthesizing compounds like this compound, traditionally uses solvents that are often hazardous. Modern approaches aim to replace these with more sustainable alternatives, such as water, or to eliminate the solvent entirely.

One effective strategy for bromomethylation in aqueous media involves the use of phase-transfer catalysis (PTC). sciencemadness.orgacsgcipr.org This technique is particularly useful for reactions where reactants are soluble in different phases, such as an aqueous phase and an organic (substrate) phase. In a typical PTC setup for bromomethylation, an aromatic hydrocarbon reacts with a mixture of 48% aqueous hydrobromic acid and a formaldehyde source like 1,3,5-trioxane. sciencemadness.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of reactants across the phase boundary, enabling the reaction to proceed efficiently. sciencemadness.orgacsgcipr.org This method can produce bromomethylated products in yields exceeding 90% while avoiding the formation of common diarylmethane by-products. sciencemadness.org The efficiency of the catalyst can depend on its structure; for instance, tetradecyltrimethylammonium bromide has been shown to be highly effective. sciencemadness.org The use of aqueous HBr makes the process more convenient and less hazardous than methods requiring gaseous HBr. sciencemadness.org

Another green approach involves the use of dimethyl sulfoxide (B87167) (DMSO) in combination with hydrobromic acid (HBr). organic-chemistry.orgresearchgate.net In this system, DMSO can act as both a co-solvent and an oxidant. organic-chemistry.orgresearchgate.net The reaction between HBr and DMSO is believed to form the active brominating species in situ. organic-chemistry.org This method avoids the direct use of molecular bromine, offering a safer alternative. organic-chemistry.org While extensively studied for the bromination of olefins, the principles are applicable to the functionalization of aromatic compounds. researchgate.net The DMSO-HBr system is known to be effective for the oxidation and bromination of various substrates, highlighting its potential for greener aromatic bromomethylation processes. nih.gov

Interactive Table: Comparison of Aqueous Bromomethylation Methods
MethodReagentsCatalyst ExampleTypical YieldKey Advantages
Phase-Transfer Catalysis (PTC) Aromatic Substrate, 48% aq. HBr, 1,3,5-TrioxaneTetradecyltrimethylammonium bromide>90%High yield, avoids diarylmethane by-products, uses aqueous acid. sciencemadness.org
HBr/DMSO System Aromatic Substrate, HBr, DMSONone (DMSO is reagent/solvent)Good to ExcellentAvoids molecular bromine, DMSO acts as oxidant and co-solvent. organic-chemistry.orgresearchgate.net

Sustainable Catalysis in Bromomethylation

The shift towards sustainable chemistry also involves replacing traditional homogeneous catalysts, such as Lewis acids (e.g., AlCl₃, ZnCl₂), with recyclable and more environmentally friendly solid acid catalysts. iitm.ac.in While Lewis acids are effective, they are often required in stoichiometric amounts and lead to corrosive reaction mixtures and difficult workups. iitm.ac.inresearchgate.net

Solid acid catalysts, such as zeolites (e.g., H-Beta, H-Y, H-ZSM-5) and sulfonated porous aromatic frameworks, offer significant advantages. iitm.ac.inresearchgate.net These materials possess strong acidic sites, are non-corrosive, and can be easily separated from the reaction mixture and recycled, reducing waste and cost. Zeolite H-Beta, in particular, has demonstrated high activity for the acylation of aromatic compounds, a related Friedel-Crafts reaction, suggesting its potential applicability for bromomethylation. iitm.ac.in The catalytic activity of zeolites is attributed to both Brønsted and Lewis acid sites on their surface, with Lewis sites often being more effective for ring substitution reactions. iitm.ac.in

Another avenue of sustainable catalysis is the application of phase-transfer catalysts under aqueous conditions, which bridges the gap between heterogeneous and homogeneous catalysis. researchgate.net Catalytic systems using reagents like polyethylene (B3416737) glycol (PEG) in aqueous media have been successfully used for chloromethylation, a similar halomethylation reaction. researchgate.net Such systems demonstrate that catalysis can be performed in water, enhancing the green profile of the synthesis by simplifying catalyst recovery and minimizing organic solvent waste. researchgate.net The development of these recyclable catalytic systems is a crucial step towards making the industrial production of compounds like this compound more sustainable.

Interactive Table: Sustainable Catalysts for Aromatic Halomethylation
Catalyst TypeExample(s)Reaction TypeKey Advantages
Zeolites H-Beta, H-Y, H-ZSM-5Friedel-Crafts Alkylation / AcylationRecyclable, non-corrosive, high activity, shape selectivity. iitm.ac.in
Sulfonated Porous Aromatic Frameworks Sulfonated DPA-PAFAcid-catalyzed reactionsHigh acidity, good thermal stability, potential for recyclability. researchgate.net
Aqueous PTC Systems PEG-800 / ZnCl₂ChloromethylationUses water as a medium, catalyst system can be recycled. researchgate.net

Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Chloro 1 Ethoxybenzene

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group (-CH₂Br) is the primary site for nucleophilic substitution reactions. As a primary benzylic halide, its reactivity is significantly enhanced compared to a standard primary alkyl halide due to the proximity of the benzene (B151609) ring, which can stabilize the transition states of both Sₙ1 and Sₙ2 reactions.

Nucleophilic substitution on 4-(bromomethyl)-2-chloro-1-ethoxybenzene can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) mechanism. The predominant pathway is determined by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

Sₙ2 Pathway : As a primary benzylic halide, the compound is sterically unhindered at the reaction center, making it highly susceptible to backside attack by a nucleophile. chemicalnote.commasterorganicchemistry.com This pathway involves a single, concerted step where the nucleophile attacks the carbon atom as the bromide leaving group departs. pharmaguideline.com The kinetics of this reaction are second-order, depending on the concentration of both the substrate and the nucleophile. chemicalnote.compharmaguideline.com Most reactions of this compound, especially with strong nucleophiles (e.g., alkoxides, cyanide), will favor the Sₙ2 mechanism.

Sₙ1 Pathway : While less common for primary halides, an Sₙ1 pathway cannot be entirely discounted. This two-step mechanism involves the initial, rate-determining departure of the bromide ion to form a benzylic carbocation, which is then rapidly attacked by the nucleophile. chemicalnote.com The stability of this carbocation is crucial. The adjacent benzene ring provides significant resonance stabilization. Furthermore, the electron-donating ethoxy group on the ring can further delocalize the positive charge, enhancing the carbocation's stability. researchgate.netpsu.edu Conversely, the electron-withdrawing chloro group slightly destabilizes it. The Sₙ1 mechanism is more likely to contribute in reactions involving polar protic solvents (which stabilize the carbocation intermediate) and weak nucleophiles. researchgate.net Kinetic studies on similar activated benzyl (B1604629) bromides have shown that both Sₙ1 and Sₙ2 mechanisms can occur concurrently. researchgate.netpsu.edu The rate of an Sₙ1 reaction follows first-order kinetics, depending only on the concentration of the substrate. chemicalnote.commasterorganicchemistry.com

CharacteristicSₙ1 PathwaySₙ2 Pathway
MechanismTwo steps (Carbocation intermediate)One step (Concerted)
KineticsFirst-order: Rate = k[Substrate]Second-order: Rate = k[Substrate][Nucleophile]
Favored byWeak nucleophiles, polar protic solventsStrong nucleophiles, polar aprotic solvents
StereochemistryRacemization (if chiral center forms)Inversion of configuration
Substrate InfluenceStabilized by resonance and electron-donating groups (ethoxy)Favored by minimal steric hindrance (primary carbon)

The reactivity of this compound towards nucleophiles is governed by a combination of steric and electronic effects.

Steric Factors : The carbon atom of the bromomethyl group is a primary carbon, meaning it is bonded to only one other carbon atom (of the benzene ring). This results in minimal steric hindrance, allowing nucleophiles relatively easy access for backside attack. chemicalnote.commasterorganicchemistry.com This low steric congestion is a major reason why Sₙ2 reactions are highly favored for this substrate.

Electronic Factors : The electronic nature of the substituted benzene ring influences the electrophilicity of the benzylic carbon.

The ethoxy group (-OCH₂CH₃) is a strong electron-donating group through resonance (+M effect), which pushes electron density into the ring. This effect can slightly decrease the partial positive charge on the benzylic carbon, potentially slowing the rate of nucleophilic attack. However, its ability to stabilize the Sₙ2 transition state and any potential Sₙ1 carbocation is a more dominant factor.

The chloro group (-Cl) is an electron-withdrawing group through induction (-I effect) due to its high electronegativity. This effect pulls electron density away from the ring and, by extension, from the benzylic carbon, making it more electrophilic and more susceptible to nucleophilic attack.

The net result is a finely balanced electronic environment at the benzylic carbon, which remains highly reactive due to the excellent leaving group ability of bromide and the inherent stability of the benzylic position.

The high reactivity of the bromomethyl group allows for straightforward derivatization using a wide variety of nucleophiles, making it a valuable synthetic intermediate.

Oxygen Nucleophiles : Reactions with oxygen-based nucleophiles are commonly used to form ethers and esters. For example, the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be readily applied. masterorganicchemistry.com

Reaction with sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) yields the corresponding benzyl alcohol.

Reaction with an alkoxide (e.g., sodium ethoxide, NaOEt) produces an ether.

Reaction with a carboxylate salt (e.g., sodium acetate, CH₃COONa) forms an ester.

Nitrogen Nucleophiles : Nitrogen-containing functional groups can be introduced by reaction with ammonia (B1221849) or amines. libretexts.org

Reaction with ammonia (NH₃) can yield the primary amine, though over-alkylation to form secondary and tertiary amines is a common side reaction. libretexts.org

Using primary or secondary amines as nucleophiles leads to the formation of the corresponding secondary or tertiary amines. The use of azide (B81097) followed by reduction is an alternative method to produce primary amines cleanly. libretexts.org

Sulfur Nucleophiles : Sulfur-based nucleophiles, which are typically very strong, react efficiently to form thioethers and other sulfur-containing compounds. libretexts.org

Reaction with sodium hydrosulfide (B80085) (NaSH) can produce the corresponding thiol.

Reaction with a thiolate (e.g., sodium thiophenoxide, NaSPh) yields a thioether (sulfide). organic-chemistry.org

Nucleophile TypeExample NucleophileReagentProduct Functional Group
OxygenHydroxideNaOHAlcohol (-CH₂OH)
EthoxideNaOCH₂CH₃Ether (-CH₂OCH₂CH₃)
NitrogenAmmoniaNH₃Amine (-CH₂NH₂)
SulfurThiophenoxideNaSPhThioether (-CH₂SPh)

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

While the bromomethyl group undergoes nucleophilic substitution, the aromatic ring itself is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is controlled by the directing effects of the three substituents already present on the ring. wikipedia.org

Each substituent on the benzene ring influences the position of an incoming electrophile through a combination of inductive and resonance effects.

Ethoxy Group (-OEt) : This is a powerful activating group and an ortho, para-director. ualberta.ca Its oxygen atom has lone pairs that it can donate into the ring via resonance (+M effect). This effect strongly outweighs its electron-withdrawing inductive effect (-I effect), leading to increased electron density at the positions ortho (C6) and para (C4) to it, making these sites more attractive to electrophiles. youtube.comyoutube.com

Bromomethyl Group (-CH₂Br) : This group is weakly deactivating due to the inductive electron withdrawal (-I effect) of the electronegative bromine atom. It does not have a resonance effect on the ring. As an alkyl-type group with an electron-withdrawing substituent, it is generally considered a weak deactivator and would direct meta to itself (positions C2 and C6).

SubstituentPositionEffect on ReactivityDirecting InfluenceDominant Effect
-OCH₂CH₃ (Ethoxy)C1Strongly ActivatingOrtho, ParaResonance Donation (+M)
-Cl (Chloro)C2DeactivatingOrtho, ParaInductive Withdrawal (-I)
-CH₂Br (Bromomethyl)C4Weakly DeactivatingMetaInductive Withdrawal (-I)

When multiple substituents are present on a benzene ring, the regiochemical outcome of an EAS reaction is determined by the most powerful activating group. ualberta.ca

In the case of this compound, the ethoxy group is by far the strongest activating group and therefore exerts dominant control over the position of substitution.

Let's analyze the available positions for an incoming electrophile (E⁺):

Position C3 : This position is ortho to the deactivating chloro group and meta to the activating ethoxy group. It is electronically disfavored.

Position C5 : This position is meta to both the ethoxy and chloro groups. It is also electronically disfavored.

Position C6 : This position is highly activated. It is ortho to the strongly activating ethoxy group and para to the ortho, para-directing chloro group. The directing effects of both the ethoxy and chloro groups reinforce substitution at this site. While the bromomethyl group directs meta to itself, which includes C6, its influence is negligible compared to the ethoxy group.

Therefore, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C6 position . While there may be some steric hindrance from the adjacent chloro group at C2, the powerful electronic activation provided by the ethoxy group makes C6 the most probable site of reaction. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions

The structure of this compound features two potential sites for cross-coupling reactions: the C(sp²)-Cl bond on the aromatic ring and the C(sp³)-Br bond of the bromomethyl group. Palladium-catalyzed reactions are pivotal in forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. numberanalytics.com This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds, styrenes, and conjugated systems under basic conditions. numberanalytics.com For this compound, the aryl chloride bond is a suitable electrophilic partner for a Suzuki coupling.

The general catalytic cycle involves three main steps:

Oxidative Addition: A Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-determining step. numberanalytics.com

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. numberanalytics.com

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the reviewed literature, the reaction is widely applied to various aryl chlorides. pearson.comlibretexts.org The reaction conditions would typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system to yield a substituted 2-chloro-1-ethoxybenzene derivative. The reactivity of different halides in Suzuki couplings varies, which could allow for selective reaction at the aryl chloride site while preserving the bromomethyl group under carefully controlled conditions. pearson.com

Analogous to the Suzuki coupling, other palladium-catalyzed reactions can be employed to functionalize the aryl chloride moiety of this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. chemistry-reaction.comnih.gov The reaction is known for its mild conditions, often proceeding at room temperature. chemistry-reaction.comucalgary.ca Applying this to the target molecule would result in the formation of a substituted alkyne at the C-4 position of the benzene ring.

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. pearson.comresearchgate.net This was the first C-C bond-forming reaction demonstrated to follow a Pd(0)/Pd(II) catalytic cycle. pearson.com This method could be used to introduce an alkenyl substituent onto the aromatic ring of the title compound.

Negishi Coupling: This powerful reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. nih.gov It is recognized for its broad substrate scope and high functional group tolerance. nih.govbdu.ac.in

Stille Reaction: The Stille reaction couples an organotin compound (organostannane) with an organohalide or pseudohalide. libretexts.orgnih.gov A key advantage is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. libretexts.orgnii.ac.jp

The following table summarizes the key components of these potential cross-coupling reactions.

Reaction Name Catalyst System Coupling Partner Typical Product
Suzuki-Miyaura Pd catalyst, BaseOrganoboron CompoundBiaryl, Styrene (B11656)
Sonogashira Pd catalyst, Cu(I) co-catalyst, BaseTerminal AlkyneAryl Alkyne
Heck Pd catalyst, BaseAlkeneSubstituted Alkene
Negishi Pd or Ni catalystOrganozinc CompoundC(sp²)-C(sp³), C(sp²)-C(sp²) coupled product
Stille Pd catalystOrganotin CompoundKetone, Biaryl

Radical Reactions Involving the Bromine Atom

The bromomethyl group (-CH₂Br) is a primary benzylic bromide. The C-Br bond in this functional group is susceptible to both homolytic (radical) and heterolytic (ionic) cleavage. The benzylic position is particularly reactive toward radical formation because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. rsc.org

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that yields polymers with well-defined molecular weights and low polydispersity. wikipedia.orgacs.org The process relies on a reversible equilibrium between active radical species and dormant species, typically an alkyl halide. wikipedia.org

Benzyl halides are recognized as highly effective initiators for ATRP, particularly for styrene monomers. acs.orgmasterorganicchemistry.com The bromomethyl group of this compound makes it a suitable candidate to act as an ATRP initiator. The initiation mechanism involves the abstraction of the bromine atom by a transition metal complex in a lower oxidation state (e.g., Cu(I) complexed with a ligand), generating a carbon-centered radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br). This radical then initiates polymerization by adding to a monomer.

The following table outlines typical components used in an ATRP reaction initiated by a benzyl halide-type molecule.

Component Example Function
Initiator This compoundSource of the initial radical and determines the number of growing polymer chains.
Monomer Styrene, (Meth)acrylatesBuilding blocks of the polymer chain. wikipedia.org
Catalyst CuBr, CuClTransition metal that mediates the atom transfer.
Ligand 2,2'-bipyridyl (bpy), PMDETASolubilizes the metal salt and adjusts its redox potential.
Solvent Toluene (B28343), Anisole, DMFDissolves the reaction components.

Photoredox catalysis utilizes visible light to generate reactive radical intermediates via single-electron transfer (SET) pathways under mild conditions. rsc.org This technology offers a powerful alternative to traditional methods for radical generation that often require harsh reagents.

The C(sp³)-Br bond of the bromomethyl group in this compound is an excellent candidate for functionalization via photoredox catalysis. In a typical cycle, a photocatalyst (e.g., a Ruthenium or Iridium complex) absorbs light and enters an excited state. This excited-state catalyst can then reduce the C-Br bond through a SET process. This selective reduction cleaves the bond, generating a benzylic radical and regenerating the ground-state photocatalyst. This benzylic radical is a versatile intermediate that can be trapped by various nucleophiles or participate in C-C bond-forming reactions, such as addition to alkenes or heteroarenes.

Functional Group Interconversions and Further Derivatization

The benzylic bromide functionality in this compound serves as a versatile handle for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations are pivotal in modifying the compound's structure to investigate its reactivity and to construct more complex molecules. The high reactivity of the bromomethyl group allows for its conversion into various oxygen-containing functional groups, as well as for the formation of new carbon-carbon and carbon-nitrogen bonds.

Conversion to Aldehydes, Carboxylic Acids, and Alcohols

The transformation of the bromomethyl group into aldehydes, carboxylic acids, and alcohols represents a fundamental set of conversions in organic synthesis. These reactions introduce valuable functional groups that can be further manipulated.

Aldehydes: The conversion of this compound to the corresponding aldehyde, 4-formyl-2-chloro-1-ethoxybenzene, can be effectively achieved through the Sommelet reaction . This reaction involves the treatment of the benzylic halide with hexamine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the aldehyde. wikipedia.org The mechanism proceeds through the formation of a benzylammonium salt, which upon hydrolysis, leads to the desired aldehyde. This method is particularly useful for the synthesis of aromatic aldehydes from benzylic halides.

Reaction Scheme: Sommelet Reaction

Carboxylic Acids: Direct oxidation of the bromomethyl group offers a straightforward route to the corresponding carboxylic acid, 4-carboxy-2-chloro-1-ethoxybenzene. While various oxidizing agents can be employed for this transformation, a notable method involves aerobic photooxidation. This process can be carried out using bromine in a biphasic solvent system under irradiation, providing a greener alternative to heavy metal-based oxidants.

Alcohols: The synthesis of [4-(hydroxymethyl)-2-chloro-1-ethoxyphenyl]methanol from this compound can be accomplished via a two-step sequence. The initial step involves the reaction of the benzylic bromide with a carboxylate salt, such as sodium acetate, to form an ester intermediate. This is followed by hydrolysis of the ester under basic or acidic conditions to yield the corresponding alcohol. This nucleophilic substitution reaction proceeds readily due to the good leaving group nature of the bromide ion.

Target Functional Group Reaction Type Key Reagents Product
AldehydeSommelet ReactionHexamethylene-tetramine (Hexamine), Water4-formyl-2-chloro-1-ethoxybenzene
Carboxylic AcidOxidationO₂, Br₂, light4-carboxy-2-chloro-1-ethoxybenzene
AlcoholNucleophilic Substitution and Hydrolysis1. Sodium acetate2. NaOH or HCl (aq)[4-(hydroxymethyl)-2-chloro-1-ethoxyphenyl]methanol

Formation of Nitriles and other Carbon-Carbon Bond Formations

The ability to form new carbon-carbon bonds from this compound is crucial for extending its carbon framework and synthesizing more elaborate structures.

Nitriles: The introduction of a nitrile group to form 4-(cyanomethyl)-2-chloro-1-ethoxybenzene is a valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. This is typically achieved through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. chemspider.com The benzylic nature of the bromide in this compound makes it highly susceptible to this SN2 displacement. youtube.comdoubtnut.comdoubtnut.com

Reaction Scheme: Cyanation

Other Carbon-Carbon Bond Formations:

Grignard Reaction: The formation of a Grignard reagent from this compound by reaction with magnesium metal provides a powerful nucleophile for carbon-carbon bond formation. wisc.eduunp.edu.aradichemistry.comcmu.eduresearchgate.net This organometallic intermediate can then react with various electrophiles, such as aldehydes, ketones, and esters, to create a wide array of new structures. The success of Grignard reagent formation depends on anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.

Suzuki Coupling: While the benzylic bromide is not a typical substrate for direct Suzuki coupling, it can be converted to an organoboron species for subsequent cross-coupling reactions. arkat-usa.orgorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov Alternatively, the aromatic chloride or bromide of a derivative could potentially be used in a Suzuki coupling reaction to introduce a new aryl or vinyl group. The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, offering a versatile method for the synthesis of biaryls and other conjugated systems.

Reaction Type Key Reagents/Intermediates Type of C-C Bond Formed Potential Products
CyanationSodium Cyanide (NaCN)C-CN4-(cyanomethyl)-2-chloro-1-ethoxybenzene
Grignard ReactionMagnesium (Mg), Electrophiles (e.g., CO₂, aldehydes)C-C(O)OH, C-CH(OH)RDerivatives with new alkyl or carboxyl functionalities
Suzuki CouplingOrganoboronic acid, Palladium catalyst, BaseC-Aryl, C-VinylBiaryl or styrenyl derivatives

Applications of 4 Bromomethyl 2 Chloro 1 Ethoxybenzene As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The reactive nature of the bromomethyl group in 4-(bromomethyl)-2-chloro-1-ethoxybenzene makes it an excellent electrophile for reactions with various nucleophiles, leading to the formation of diverse heterocyclic systems.

In the synthesis of nitrogen-containing heterocycles, this compound can serve as a key building block. The primary application involves the N-alkylation of existing heterocyclic amines or the direct participation in cyclization reactions. For instance, it can react with primary or secondary amines that are part of a larger molecule designed to form a heterocyclic ring upon introduction of the benzyl (B1604629) group.

The general mechanism involves the displacement of the bromide ion by a nitrogen nucleophile, a classic SN2 reaction. This is a common strategy for creating N-benzylic heterocycles, which are significant structural motifs in many pharmaceutically active compounds. nih.gov The reaction of this compound with a difunctional amine, for example, can lead to the formation of a new heterocyclic ring where the substituted benzyl group is incorporated into the final structure. The specific outcome of such reactions is highly dependent on the nature of the amine-containing substrate and the reaction conditions employed. dergipark.org.tr

Reactant ClassPlausible Product ClassReaction Type
Primary/Secondary AminesN-(4-chloro-3-ethoxybenzyl)aminesN-Alkylation
Azoles (e.g., Imidazole, Pyrazole)N-substituted AzolesN-Alkylation
Amino Alcohols/ThiolsOxazines/ThiazinesCyclization via N-Alkylation

Analogous to the synthesis of nitrogen heterocycles, this compound is a viable precursor for oxygen and sulfur-containing heterocyclic compounds. The Williamson ether synthesis provides a classic route where the compound reacts with an alcohol or phenol (B47542) to form an ether linkage. If the nucleophilic alcohol is part of a molecule that can undergo a subsequent intramolecular cyclization, this can lead to the formation of oxygen-containing heterocycles such as benzofurans or related structures. st-andrews.ac.uk

Similarly, the reaction with thiols or thiophenols can be used to introduce the 4-chloro-3-ethoxybenzyl group via a thioether linkage. nih.gov This S-alkylation is a fundamental reaction in organosulfur chemistry and can be the initial step in the construction of sulfur-containing heterocycles. jmaterenvironsci.com For example, reaction with a mercapto-substituted precursor can facilitate the closure of a heterocyclic ring, incorporating the substituted benzyl moiety.

Reactant ClassPlausible Product ClassReaction Type
Phenols/AlcoholsAryl/Alkyl Benzyl EthersO-Alkylation (Williamson Ether Synthesis)
Thiols/ThiophenolsAryl/Alkyl Benzyl SulfidesS-Alkylation
Hydroxy/Mercapto CarbonylsDioxolanes/OxathiolanesCyclization via Alkylation

Role in the Synthesis of Advanced Organic Materials Precursors

The reactivity of this compound also lends itself to the field of materials science, where it can be used to synthesize monomers for polymerization or to functionalize existing materials.

This compound can be envisioned as a precursor to novel monomers. For instance, the bromomethyl group can be converted into other polymerizable functionalities such as a vinyl group or an acrylate (B77674) moiety through appropriate chemical transformations. The resulting monomer, bearing the 4-chloro-3-ethoxybenzyl side chain, could then be polymerized to yield polymers with specific properties conferred by this substituent, such as altered solubility, thermal stability, or refractive index.

Alternatively, polymers containing nucleophilic sites can be modified by grafting the 4-chloro-3-ethoxybenzyl group onto the polymer backbone. A more direct approach involves the use of benzyl bromide functionalized monomers in polymerization reactions. For example, benzyl bromide functionalized poly(phenyleneethynylene)s have been synthesized as a route to conjugated polymers with well-defined chemical reactivity. acs.org

The concept of functionalized scaffolds is central to many areas of materials science, including chromatography, solid-phase synthesis, and catalysis. This compound can be used to introduce the 4-chloro-3-ethoxybenzyl group onto the surface of solid supports like silica (B1680970) gel or polymer resins. This is typically achieved by reacting the bromomethyl group with nucleophilic sites on the surface of the material.

Such functionalization can be used to alter the surface properties of the material, for example, by making it more hydrophobic. It can also be used to attach other molecules of interest, where the substituted benzyl group acts as a linker. The functionalization of fullerenes and other carbon nanomaterials with benzyl bromide derivatives has been explored to stabilize and modify their properties. researchgate.net

Utilization in Multistep Organic Synthesis Campaigns

In the context of complex, multistep organic synthesis, this compound serves as a versatile building block. Its primary role is to introduce the 4-chloro-3-ethoxybenzyl group into a larger molecular target. The timing of this introduction within a synthetic sequence is a key strategic consideration. libretexts.org

The bromomethyl group allows for the formation of a stable carbon-carbon or carbon-heteroatom bond early in a synthetic route. The incorporated 4-chloro-3-ethoxybenzyl moiety can then be carried through subsequent reaction steps. The chloro and ethoxy substituents on the aromatic ring can also influence the reactivity of the ring in further transformations, such as electrophilic aromatic substitution, or they may be part of the final target's desired pharmacophore. The ability to use benzyl halides in a variety of coupling reactions, including those that are palladium-catalyzed, expands their utility in constructing complex molecular architectures. nih.gov The planning of such multi-step syntheses often involves retrosynthetic analysis, where the target molecule is conceptually disconnected at the bond formed by the benzyl bromide. youtube.com

Convergent and Divergent Synthetic Strategies

The arrangement of a reactive benzyl bromide, a less reactive chloroarene, and an electron-donating ethoxy group on a benzene (B151609) ring makes this compound a potentially valuable substrate for both convergent and divergent synthetic strategies.

Convergent Synthesis:

In a convergent synthetic approach, complex fragments of a target molecule are synthesized independently and then coupled together in the final stages. The distinct reactivity of the bromomethyl group compared to the chloro group on the aromatic ring is key to the potential use of this compound in such strategies. The highly reactive benzyl bromide moiety can readily undergo nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, such as alcohols, amines, and carbanions, to form a more complex intermediate. This intermediate, still bearing the chloro- and ethoxy- substituents, can then be further elaborated before being coupled with another advanced intermediate via a cross-coupling reaction targeting the chloro-substituent, for example, a Suzuki, Sonogashira, or Buchwald-Hartwig reaction.

A hypothetical convergent synthesis is outlined in the table below, illustrating how this compound could be used to synthesize a complex biaryl ether.

Hypothetical Convergent Synthesis Scheme
Step 1: Synthesis of Fragment A This compound is reacted with a nucleophile (e.g., sodium phenoxide) to displace the bromide, forming an ether linkage.
Step 2: Synthesis of Fragment B A separate synthetic route is used to prepare a boronic acid derivative of the second major fragment of the target molecule.
Step 3: Convergent Coupling Fragment A (now a chloroarene derivative) and Fragment B (a boronic acid) are coupled using a palladium catalyst in a Suzuki cross-coupling reaction to form the final complex molecule.

Divergent Synthesis:

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. This compound is an ideal starting point for such an approach due to its multiple, orthogonally reactive functional groups. A common intermediate can be prepared by selectively reacting the bromomethyl group, and then this intermediate can be subjected to a variety of different reaction conditions to "diverge" the synthesis into a range of different products. For instance, the initial product of a nucleophilic substitution at the benzylic position can then undergo different palladium-catalyzed cross-coupling reactions at the chloro- position, or electrophilic aromatic substitution directed by the ethoxy group.

The following table provides a hypothetical example of a divergent synthesis starting from this compound to generate a library of diverse compounds.

Hypothetical Divergent Synthesis Scheme
Common Intermediate Synthesis This compound is reacted with a primary amine to form a secondary amine intermediate.
Divergent Pathway 1 (Acylation) The secondary amine is acylated with a variety of acid chlorides to produce a library of amides.
Divergent Pathway 2 (Cross-Coupling) The chloro-substituent of the secondary amine intermediate is subjected to Suzuki coupling with different boronic acids to generate a library of biaryl amines.
Divergent Pathway 3 (Further Alkylation) The secondary amine is further alkylated with different electrophiles to produce a library of tertiary amines.

Chemo- and Regioselective Transformations in Complex Molecule Assembly

The successful application of polyfunctionalized building blocks like this compound in complex molecule synthesis is critically dependent on achieving high levels of chemo- and regioselectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. The primary challenge and opportunity in using this compound lies in the differential reactivity of the bromomethyl group and the chloro-substituent. The C(sp3)-Br bond of the benzyl bromide is significantly more labile and susceptible to nucleophilic attack than the C(sp2)-Cl bond of the chloroarene. This inherent difference in reactivity allows for a high degree of chemoselectivity under appropriate reaction conditions. For example, nucleophilic substitution reactions can be carried out selectively at the benzylic position without affecting the chloro-substituent. Conversely, transition metal-catalyzed cross-coupling reactions can be optimized to react selectively at the chloro- position, leaving the ether linkage formed from the initial substitution of the bromomethyl group intact.

Regioselectivity:

Regioselectivity, or the control of the site of reaction on a molecule, is another crucial aspect. In the context of this compound, regioselectivity primarily comes into play when considering reactions involving the aromatic ring itself. The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the positions ortho and para to the ethoxy group are already substituted (with a chloro group and a bromomethyl group, respectively). The remaining unsubstituted positions on the ring have different steric and electronic environments, which could potentially be exploited to achieve regioselective functionalization, although this would likely be challenging and require carefully optimized conditions.

The following table summarizes the key considerations for achieving selective transformations with this compound.

Selective Transformation Considerations
Target Functional Group Favored Reaction Type
Bromomethyl (-CH2Br)Nucleophilic Substitution (SN2)
Chloro (-Cl)Palladium-catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Aromatic RingElectrophilic Aromatic Substitution

Computational and Theoretical Studies on 4 Bromomethyl 2 Chloro 1 Ethoxybenzene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) Applications

For a molecule like 4-(bromomethyl)-2-chloro-1-ethoxybenzene, DFT would be a powerful tool. By approximating the electron density, DFT can accurately predict its ground-state geometry, bond lengths, and bond angles. Different functionals and basis sets would be employed to achieve a balance between computational cost and accuracy. While specific DFT studies on this compound are not available, the methodology is routinely used for halogenated aromatic compounds.

Molecular Orbital and Charge Distribution Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.

A molecular electrostatic potential (MEP) map would visualize the charge distribution on the surface of this compound. This would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions about its interaction with other chemical species. For instance, the electronegative chlorine and oxygen atoms would likely be regions of negative potential, while the bromomethyl group could present a site for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. It allows for the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally.

Transition State Analysis and Energy Barriers of Key Reactions

For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, computational methods can be used to locate the transition state structure. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This provides a quantitative measure of the reaction rate. Different reaction pathways can be compared to determine the most likely mechanism.

Solvent Effects in Theoretical Reaction Studies

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Theoretical studies can incorporate the effect of the solvent using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant. For reactions of this compound, the choice of solvent could influence the stability of charged intermediates or transition states, thereby altering the reaction's energetic profile.

Structure-Reactivity Relationship Prediction

Predicting how the structure of a molecule influences its reactivity is a central goal of computational chemistry. For this compound, this would involve understanding how the different substituents on the benzene (B151609) ring affect its chemical behavior.

The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the ethoxy group will modulate the electron density of the aromatic ring and influence the reactivity of the bromomethyl group. Computational studies could systematically vary these substituents to establish a quantitative structure-activity relationship (QSAR). This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally observed reactivity. While specific QSAR studies for this compound are not documented, this approach is widely used in medicinal and materials chemistry to design molecules with desired properties.

Hammett and Taft Equation Correlations for Substituent Effects

The Hammett and Taft equations are linear free-energy relationships used to quantify the effects of substituents on the reactivity and properties of aromatic and aliphatic compounds, respectively. For this compound, the benzene ring is substituted with an ethoxy group (-OCH2CH3), a chloro group (-Cl), and a bromomethyl group (-CH2Br).

The Hammett equation, in its general form, is log(K/K₀) = σρ, where K is the rate or equilibrium constant for a reaction of a substituted compound, K₀ is the constant for the unsubstituted compound, σ is the substituent constant, and ρ is the reaction constant. The substituent constant, σ, depends on the electronic effects (resonance and inductive) of the substituent.

The substituents on the benzene ring of this compound would influence its reactivity in various reactions. The ethoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The chloro group is electron-withdrawing through induction and weakly electron-donating through resonance. The bromomethyl group is primarily an electron-withdrawing group due to the inductive effect of the bromine atom.

Hypothetical Hammett Substituent Constants (σ)

SubstituentPositionσ_pσ_m
-OCH2CH3para-0.240.10
-Clortho0.230.37
-CH2Brmeta0.130.13

Note: This table presents hypothetical substituent constants for illustrative purposes, as the combined effects would be complex and context-dependent.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in chemical contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. plos.org These models are built on the principle that the structure of a molecule dictates its activity or properties. plos.org

For this compound, a QSAR study could be employed to predict its potential biological activity, such as its efficacy as an enzyme inhibitor or its toxicity. A QSPR model could be used to predict properties like its boiling point, solubility, or chromatographic retention time. plos.org

The development of a QSAR/QSPR model for this compound would involve calculating a set of molecular descriptors that numerically represent its structural and chemical features. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Once a dataset of compounds with known activities or properties is available, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity or property.

Hypothetical QSAR/QSPR Descriptors for this compound

DescriptorHypothetical ValueDescription
Molecular Weight249.54 g/mol The sum of the atomic weights of all atoms in the molecule.
LogP3.5A measure of the compound's hydrophobicity.
Dipole Moment2.1 DA measure of the polarity of the molecule.
Polar Surface Area9.23 ŲThe surface sum over all polar atoms, an indicator of membrane permeability.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

A conformational analysis of this compound would be crucial for understanding its three-dimensional structure and how it influences its properties and interactions. The ethoxy and bromomethyl groups are flexible and can rotate around their single bonds, leading to various possible conformations.

MD simulations could be used to explore the conformational landscape of this molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is valuable for understanding how the molecule might bind to a receptor, as the binding affinity can be highly dependent on the conformation of the ligand.

For instance, a simulation could reveal the preferred orientation of the ethoxy group relative to the benzene ring and the rotational freedom of the bromomethyl group. Understanding these conformational preferences is a key step in rational drug design and in the prediction of chemical reactivity.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Catalytic Systems for Enhanced Efficiency

The industrial synthesis of 4-(bromomethyl)-2-chloro-1-ethoxybenzene and related benzyl (B1604629) bromides traditionally relies on radical bromination of the corresponding toluene (B28343) precursor, often using reagents like N-bromosuccinimide (NBS) with a radical initiator. Future research is focused on developing more efficient, selective, and environmentally benign methodologies.

Photochemical Flow Synthesis: A significant advancement lies in the use of continuous-flow protocols activated by light. organic-chemistry.org Photochemical activation, using simple and inexpensive light sources like compact fluorescent lamps (CFLs), can initiate the radical bromination of benzylic compounds. organic-chemistry.org When integrated into a flow reactor, this method offers superior control over reaction time, temperature, and mixing, leading to higher yields, improved safety by minimizing the accumulation of hazardous reagents, and easier scalability. apolloscientific.co.uk This approach also allows for the use of safer solvents, such as acetonitrile (B52724), avoiding hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis represents another powerful tool for enhancing synthetic efficiency. PTC is particularly effective for nucleophilic substitution reactions involving benzyl halides. phasetransfer.com By employing a catalyst (typically a quaternary ammonium (B1175870) salt) to shuttle a reactant between immiscible phases (e.g., aqueous and organic), PTC can accelerate reaction rates, improve yields, and allow for the use of milder reaction conditions. acs.orgresearchgate.net Future research will likely explore novel and more robust phase-transfer catalysts to optimize the synthesis of ethers, esters, and other derivatives from this compound, reducing cycle times and minimizing the need to isolate intermediates. phasetransfer.com

Below is a comparative table of potential synthetic methodologies:

MethodologyKey FeaturesPotential AdvantagesCatalytic System Examples
Photochemical Flow SynthesisContinuous process, light-activated radical initiationHigh efficiency, enhanced safety, scalability, use of greener solventsN-bromosuccinimide (NBS) with CFL activation organic-chemistry.org
Phase-Transfer Catalysis (PTC)Facilitates reaction between immiscible phasesIncreased reaction rates, milder conditions, high yieldsQuaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) acs.org
Heterogeneous CatalysisSolid-supported reagentsEasy catalyst separation and recycling, simplified workupSilicaphosphine (Silphos) with molecular bromine organic-chemistry.org

Advanced Applications in Complex Molecule Synthesis and Functional Materials

The utility of this compound extends beyond its current applications, with emerging research pointing towards its use in novel, complex molecular architectures and advanced functional materials.

Complex Molecule Synthesis: The compound is a known intermediate in the synthesis of dapagliflozin (B1669812), a medication for type 2 diabetes. google.comgoogle.com However, recent breakthroughs are expanding the synthetic playbook for this class of molecules. One such innovative approach is the Lewis acid-catalyzed homologation of electron-rich benzyl bromides via diazo C-C bond insertion. nih.gov This reaction allows for the formal insertion of a carbon atom into the C(sp²)-C(sp³) bond, creating valuable benzylic quaternary centers. The retention of the alkyl bromide functionality in the product provides a handle for further derivatization, enabling a modular approach to complex structures like β²,²-amino acids and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry. nih.gov

Functional Materials: The unique substitution pattern of this compound makes it an attractive monomer for creating next-generation polymers. The reactive bromomethyl group can serve as a site for polymerization or for grafting the molecule onto other polymer backbones. The chloro and ethoxy substituents are expected to influence the properties of the resulting materials, such as solubility, thermal stability, and electronic behavior. academie-sciences.fr Research into polymers derived from structurally related di-alkoxybenzene and chloro-p-xylylene monomers has shown that these moieties can be used to create materials with tailored optical and electronic properties for applications in organic electronics. academie-sciences.frnih.gov Furthermore, there is a growing interest in developing bio-based polyesters from lignin-derived aromatic compounds, such as methoxyhydroquinone, to create sustainable alternatives to petroleum-based plastics like PET. cjps.org The structure of this compound makes it a candidate for incorporation into such novel copolyesters.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting flow chemistry and automated synthesis platforms to improve efficiency, reproducibility, and safety. arborpharmchem.comresearchgate.net The synthesis and subsequent reactions of this compound are well-suited for integration into these modern systems.

Automated synthesis platforms can further streamline the production of molecules derived from this intermediate. These systems can automate multi-step sequences, integrating reaction, workup, and purification. researchgate.net For a pharmaceutical intermediate like this compound, automation can accelerate the discovery and optimization of synthetic routes for new active pharmaceutical ingredients (APIs). arborpharmchem.com Real-time monitoring using techniques like infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can be integrated into these platforms to ensure process consistency and quality control.

Exploration of Bio-Inspired Synthetic Pathways and Mimetic Approaches

Nature employs highly selective enzymes for the synthesis of complex molecules, including halogenated natural products. acs.org Bio-inspired and biomimetic synthesis seeks to emulate these natural processes to develop sustainable and efficient chemical transformations. wikipedia.org

Enzymatic Halogenation and C-H Functionalization: A key area of research is the use of enzymes for regioselective halogenation and C-H functionalization of aromatic rings. Halogenating enzymes (halogenases) can introduce chlorine or bromine atoms onto specific positions of a molecule under mild, aqueous conditions, offering a green alternative to traditional chemical methods that often require harsh reagents. acs.orgnih.gov Similarly, biocatalytic C-H oxyfunctionalization, using enzymes like P450 monooxygenases, can install hydroxyl groups that can then be converted to other functionalities, streamlining synthetic routes. rsc.org Future research could focus on developing chemo-enzymatic cascades where an enzyme performs a selective halogenation or hydroxylation on a precursor, followed by chemical steps to yield this compound or its analogs. nih.gov

Biomimetic Catalysis: Another approach involves creating synthetic catalysts that mimic the structure and function of enzymatic active sites. ethz.ch For instance, research into biomimetic cooperative catalytic systems has shown promise in the aerobic oxidative C-H functionalization of amines. nih.gov Applying similar principles to the C-H functionalization of aromatic ethers could lead to novel synthetic routes. These bio-inspired systems aim to achieve the high selectivity of enzymes while offering the broader substrate scope and robustness of traditional chemical catalysts.

Development of Next-Generation Functional Materials with Tailored Properties

The development of advanced materials with precisely controlled properties is a major goal in materials science. The structure of this compound offers multiple handles for tailoring the properties of polymers and other functional materials.

The reactive bromomethyl group is a versatile anchor for initiating polymerization or for post-polymerization modification. The presence of both a chloro and an ethoxy group on the aromatic ring significantly influences the monomer's electronic properties and polarity. This substitution pattern can be exploited to tune the refractive index, dielectric constant, and thermal stability of resulting polymers. For example, in benzoxazine-based thermosets, the specific placement of functional groups on the monomer has been shown to have a profound and sometimes unexpected effect on the properties of the final polymer, such as its thermal stability and processing window. researchgate.net

Q & A

Q. Basic

  • ¹H NMR : Key signals include:
    • A singlet at δ 4.4–4.6 ppm for the bromomethyl (–CH₂Br) protons.
    • Aromatic protons split into distinct patterns due to chlorine and ethoxy substituents (e.g., doublets near δ 6.8–7.2 ppm).
    • Ethoxy group signals: a triplet (δ 1.3–1.5 ppm for –CH₃) and a quartet (δ 3.8–4.0 ppm for –OCH₂–).
  • ¹³C NMR : Expect peaks for quaternary carbons adjacent to Cl (δ ~125 ppm) and Br (δ ~35 ppm for CH₂Br).
  • MS : Molecular ion peak at m/z ≈ 264 (C₉H₁₀BrClO⁺), with isotopic patterns characteristic of Br and Cl .

What competing reaction pathways occur during nucleophilic substitution at the bromomethyl group, and how can selectivity be controlled?

Advanced
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), but competing elimination or electrophilic aromatic substitution (EAS) at electron-rich positions (due to the ethoxy group) may occur. Strategies to enhance selectivity:

  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states for SN2.
  • Temperature : Lower temperatures (0–25°C) suppress EAS.
  • Protecting Groups : Temporarily protect the ethoxy group (e.g., silylation) to block unwanted EAS .

How does the ethoxy group influence electronic effects and regioselectivity in substitution reactions?

Advanced
The ethoxy group is a strong electron-donating group (+M effect), activating the aromatic ring toward electrophiles at ortho/para positions. However, steric hindrance from the ethoxy group can direct reactions to the bromomethyl site. Computational studies (DFT) show:

  • Increased electron density at the bromomethyl carbon, enhancing its susceptibility to nucleophilic attack.
  • Transition state stabilization via hyperconjugation between the ethoxy oxygen and the aromatic ring .

What challenges arise in crystallizing halogenated aromatic compounds like this compound, and how can X-ray crystallography resolve structural ambiguities?

Advanced
Halogenated compounds often form weak intermolecular interactions (e.g., C–Br⋯π), leading to poor crystal quality. Mitigation strategies:

  • Co-crystallization : Use solvents with complementary hydrogen-bond donors (e.g., DMSO).
  • Slow Evaporation : Promote ordered crystal lattice formation.
    X-ray crystallography confirms bond angles (e.g., C–Br bond length ≈ 1.9 Å) and dihedral angles between substituents, critical for validating computational models .

How can computational methods like DFT predict the reactivity of derivatives and guide the design of novel analogs?

Advanced
DFT calculations can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Calculate activation energies for substitution vs. elimination pathways.
  • Predict stability of intermediates (e.g., carbocations formed during SN1 reactions). For example, replacing bromine with iodine increases polarizability, altering reaction kinetics .

In medicinal chemistry, how might this compound serve as a precursor for bioactive molecules?

Application-Focused
The bromomethyl group enables cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores, while the chlorine and ethoxy groups provide steric and electronic modulation. Potential applications:

  • Anticancer Agents : Coupling with pyridine or quinoline moieties to enhance DNA intercalation.
  • Antimicrobials : Functionalization with sulfonamide groups via nucleophilic substitution .

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